molecular formula C14H16OS B12614689 2-Tert-butyl-5-(phenylthio)furan CAS No. 941270-60-6

2-Tert-butyl-5-(phenylthio)furan

Cat. No.: B12614689
CAS No.: 941270-60-6
M. Wt: 232.34 g/mol
InChI Key: XZWRYTRRIBYPFL-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(phenylthio)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a tert-butyl group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(phenylthio)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furan derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

2-Tert-butyl-5-(phenylthio)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(phenylthio)furan involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring can participate in π-π interactions and hydrogen bonding, affecting its binding to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methyl-furan-3-carboxylic acid
  • Phosphorylated 5-tert-Butyl-2 and 3-Furylalkenes
  • 2,5-Disubstituted furans

Uniqueness

2-Tert-butyl-5-(phenylthio)furan is unique due to the presence of both tert-butyl and phenylthio groups on the furan ring, which imparts distinct chemical and physical properties. This combination of substituents is not commonly found in other furan derivatives, making it a valuable compound for specialized applications .

Properties

CAS No.

941270-60-6

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

2-tert-butyl-5-phenylsulfanylfuran

InChI

InChI=1S/C14H16OS/c1-14(2,3)12-9-10-13(15-12)16-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

XZWRYTRRIBYPFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)SC2=CC=CC=C2

Origin of Product

United States

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